molecular formula C5H9Cl2N3 B1435643 3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole hydrochloride CAS No. 1803608-10-7

3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole hydrochloride

Cat. No.: B1435643
CAS No.: 1803608-10-7
M. Wt: 182.05 g/mol
InChI Key: ZWLGKDFWVABUMP-UHFFFAOYSA-N
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Description

3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole hydrochloride is a high-purity triazole-based chemical compound supplied for advanced life science and materials research . This compound belongs to the 1,2,4-triazole class, a scaffold recognized for its significant presence in medicinal chemistry due to its diverse biological activities and ability to interact with key biological targets . Researchers value this particular chlorinated triazole derivative as a versatile synthetic intermediate or building block for the development of novel pharmacologically active molecules, including potential investigations into anticonvulsant agents, given that related triazole derivatives have demonstrated activity by modulating voltage-gated sodium channels . The structural motif of the 1,2,4-triazole is a privileged scaffold in drug discovery, known to confer antifungal, antibacterial, and antitumor properties, making it a critical template for designing new therapeutic candidates . The reactive chloroethyl group present in this molecule provides a handle for further chemical modifications through various coupling reactions, enabling the construction of more complex molecular architectures for structure-activity relationship (SAR) studies . This product is offered as a solid powder and is characterized by analytical techniques to confirm its identity and purity. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can request a Certificate of Analysis and Safety Data Sheet for detailed handling and storage information, which recommends storage at room temperature .

Properties

IUPAC Name

3-(1-chloroethyl)-4-methyl-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3.ClH/c1-4(6)5-8-7-3-9(5)2;/h3-4H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLGKDFWVABUMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=CN1C)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole hydrochloride typically involves:

  • Construction or functionalization of the 1,2,4-triazole ring.
  • Introduction of the 1-chloroethyl group at the 3-position.
  • Methylation at the 4-position.
  • Formation of the hydrochloride salt for stability and isolation.

These steps can be achieved by alkylation reactions using appropriate haloalkyl reagents and subsequent salt formation.

Alkylation of 4-methyl-1,2,4-triazole Derivatives

A key step in the preparation is the alkylation of the triazole nucleus with a 1-chloroethyl moiety. This is often accomplished by reacting the 4-methyl-1,2,4-triazole or its derivatives with 1-chloroethyl halides or related alkylating agents under controlled conditions.

  • Alkylating Agents: 1-chloroethyl chloride or similar haloalkyl compounds.
  • Reaction Conditions: Typically performed in the presence of a base such as triethylamine to neutralize the generated acid and in solvents like toluene, tetrahydrofuran (THF), or carbon tetrachloride.
  • Temperature: Ranges from -20°C to 120°C depending on the reagent and solvent system.
  • Outcome: Formation of the 3-(1-chloroethyl) substituted triazole compound.

This method is supported by alkylation protocols described in patents for related triazole compounds, where secondary nitrogen-containing heterocycles are alkylated by alkyl haloesters or halides in the presence of acid acceptors.

Methylation at the 4-Position

Methylation of the triazole ring at the 4-position can be achieved by:

  • Using methylating agents such as methyl iodide or dimethyl sulfate.
  • Starting from 4H-1,2,4-triazole derivatives that are selectively methylated.
  • Purification by chromatographic methods to isolate the methylated product.

Research literature reports the use of methylation to obtain 4-methyl-1,2,4-triazole derivatives, which are then further functionalized.

Formation of Hydrochloride Salt

The final hydrochloride salt formation is crucial for:

  • Improving the compound's stability.
  • Facilitating isolation as a solid.
  • Enhancing solubility for pharmaceutical applications.

This is generally done by treating the free base with aqueous hydrochloric acid (0.5 to 5 N), followed by concentration, addition of brine (saturated sodium chloride solution), cooling, and filtration to isolate the hydrochloride salt as a solid.

Optimized Industrial Preparation

A patented process for related triazole derivatives emphasizes:

  • Use of alkyl or aryl sulfonic acid salts of semicarbazide as intermediates.
  • Elevated temperature reactions to reduce decomposition and improve purity.
  • Short and efficient synthesis pathways suitable for scale-up.
  • Purification steps involving concentration, brine addition, and acid treatment for salt formation.

Though this patent focuses on 3-chloromethyl-1,2,4-triazolin-5-one, the principles can be adapted for this compound synthesis.

Comparative Table of Preparation Steps

Step Reagents/Conditions Notes
Alkylation at 3-position 1-chloroethyl halide, base (triethylamine), solvent (toluene, THF), -20°C to 120°C Selective alkylation on triazole nitrogen
Methylation at 4-position Methyl iodide or dimethyl sulfate, solvent, room temp to reflux Yields 4-methyl derivative
Hydrochloride salt formation Aqueous HCl (0.5-5 N), brine wash, cooling, filtration Produces stable hydrochloride salt
Purification Silica gel chromatography, recrystallization Ensures high purity

Research Findings and Notes

  • The alkylation step is critical; reaction conditions must be optimized to avoid over-alkylation or decomposition.
  • Use of sulfonic acid salts of intermediates can improve reaction efficiency and purity.
  • The hydrochloride salt form is preferred for pharmaceutical applications due to better handling and stability.
  • Chromatographic purification is commonly employed to isolate pure compounds.
  • Variations in solvent and base choice affect yield and purity significantly.

Chemical Reactions Analysis

Types of Reactions

3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced forms.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium hydroxide can yield 3-(1-hydroxyethyl)-4-methyl-4H-1,2,4-triazole.

Scientific Research Applications

Medicinal Chemistry

3-(1-Chloroethyl)-4-methyl-4H-1,2,4-triazole hydrochloride serves primarily as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of biologically active agents with antifungal and antibacterial properties.

Key Points:

  • Used in synthesizing triazole-based antifungal agents.
  • Potential applications in developing new antibiotics.

Biological Studies

The compound has been studied for its interactions with biological molecules, particularly regarding enzyme inhibition and protein binding. Research indicates that the chloromethyl group may act as an alkylating agent, potentially interacting with DNA and causing genetic modifications.

Key Findings:

  • Investigated for mutagenic and carcinogenic properties due to the chloromethyl group.
  • Studies have shown it can modify proteins or nucleic acids, which is crucial for understanding its health implications.

Agricultural Chemicals

In agriculture, this compound is utilized as a precursor in the synthesis of agrochemicals. Its derivatives can be formulated into pesticides or herbicides that enhance crop protection.

Applications:

  • Development of fungicides targeting plant pathogens.
  • Use in formulating herbicides that inhibit weed growth.

Case Study 1: Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit potent antifungal activity against various fungal strains. In vitro studies showed significant inhibition of fungal growth at low concentrations.

Case Study 2: Protein Interaction Studies

Studies investigating the compound's interaction with enzymes revealed that it can effectively inhibit certain target enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and has implications for drug design.

Mechanism of Action

The mechanism of action of 3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can disrupt normal cellular processes, making the compound effective in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-bromoethyl)-4-methyl-4H-1,2,4-triazole hydrochloride
  • 3-(1-iodoethyl)-4-methyl-4H-1,2,4-triazole hydrochloride
  • 3-(1-fluoroethyl)-4-methyl-4H-1,2,4-triazole hydrochloride

Uniqueness

3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole hydrochloride is unique due to its specific reactivity and the stability of the chlorine atom. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative offers a balance between reactivity and stability, making it suitable for a wide range of applications.

Biological Activity

3-(1-Chloroethyl)-4-methyl-4H-1,2,4-triazole hydrochloride is a synthetic compound belonging to the triazole class, known for its diverse biological activities, particularly in antifungal and antibacterial applications. This article delves into its biological activity, mechanisms of action, synthesis, and relevant research findings.

  • Chemical Formula : C₅H₉ClN₃
  • Molecular Weight : 182.05 g/mol
  • Appearance : White to off-white powder
  • Solubility : Soluble in water

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and proteins through covalent bonding. The chlorine atom in the compound can react with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This mechanism is particularly relevant in the context of its antifungal and antibacterial properties:

  • Antifungal Activity : The compound exhibits significant efficacy against various fungal pathogens by inhibiting enzymes critical for fungal cell wall synthesis.
  • Antibacterial Activity : It has shown effectiveness against a range of Gram-positive and Gram-negative bacteria by disrupting essential metabolic pathways.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methyl-4H-1,2,4-triazole with 1-chloroethane in the presence of a suitable base. The reaction conditions are optimized for yield and purity.

Antifungal and Antibacterial Studies

Research has highlighted the compound's potential as an antifungal and antibacterial agent. A study demonstrated that derivatives of 1,2,4-triazoles exhibit a range of biological activities including:

  • Antifungal Efficacy : The compound showed promising results against Candida albicans and other fungal strains.
  • Antibacterial Potency : It exhibited broad-spectrum activity against bacteria such as Escherichia coli and Staphylococcus aureus.
StudyPathogenMIC (µg/mL)Notes
E. coli32Effective against resistant strains
C. albicans16Comparable to established antifungals
S. aureus8High potency observed

Case Studies

  • Case Study on Antifungal Activity :
    In a controlled laboratory setting, this compound was tested against various fungal strains. The results indicated that the compound inhibited fungal growth effectively at concentrations lower than those required for traditional antifungals.
  • Case Study on Antibacterial Activity :
    A series of tests were conducted to evaluate the antibacterial properties against multiple bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion assays, suggesting its potential as a therapeutic agent.

Q & A

Q. What are the standard synthetic routes for 3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole hydrochloride?

The compound is typically synthesized via a two-step process:

  • Step 1 : Hydroxymethylation of a triazole precursor (e.g., 4-methyl-4H-1,2,4-triazole) using paraformaldehyde under solvent-free conditions with catalytic acid .
  • Step 2 : Chlorination of the hydroxymethyl intermediate using thionyl chloride (SOCl₂) in a solvent like chloroform to improve reaction control and reduce reagent waste. Total yields often exceed 90% . Variations may involve optimizing reaction time, temperature, or solvent polarity to enhance selectivity.

Q. How is the compound characterized structurally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of chloroform-ethanol (1:1) solutions . Refinement uses SHELXL (for small-molecule crystallography) to model H-atoms as riding with isotropic displacement parameters . ORTEP-3 software generates thermal ellipsoid plots for visualizing atomic displacement .

Q. What are the key solubility and stability considerations?

  • Solubility : Polar aprotic solvents (e.g., DMSO, ethanol) are preferred due to the compound’s ionic nature.
  • Stability : Store at 2–8°C in airtight containers to prevent hydrolysis of the chloroethyl group. Degradation under humidity or elevated temperatures is common; monitor via HPLC or TLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during chlorination?

  • Solvent selection : Chloroform improves intermediate solubility, reducing side reactions like dimerization .
  • Stoichiometry : Use SOCl₂ in slight excess (1.1–1.3 eq.) to ensure complete conversion.
  • Temperature control : Maintain 0–5°C during SOCl₂ addition to suppress thermal degradation . Monitor reaction progress via FT-IR (disappearance of -OH stretch at ~3200 cm⁻¹) and NMR (shift of CH₂Cl signal to ~4.3 ppm) .

Q. How do computational methods aid in predicting bioactivity?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like α-glucosidase or lipase. Parameters:

  • Grid box size : 60 × 60 × 60 ų centered on the active site.
  • Scoring function : MM/GBSA for binding free energy estimation. ADMET predictions (SwissADME) assess bioavailability; logP values >2 suggest membrane permeability .

Q. How to resolve discrepancies in crystallographic data?

  • Twinned data : Use SHELXD for structure solution and SHELXL for refinement with TWIN/BASF commands .
  • Disordered atoms : Apply ISOR/SADI restraints to model thermal motion. Validate with R1/wR2 convergence (<5% difference) . Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) to confirm bond lengths/angles .

Q. What strategies validate biological activity in enzyme inhibition assays?

  • Assay design : Use p-nitrophenyl-α-D-glucopyranoside as a substrate for α-glucosidase. Monitor absorbance at 405 nm for 30 min .
  • Positive controls : Acarbose (IC50 ~100 µM).
  • Data interpretation : Fit dose-response curves (GraphPad Prism) to calculate IC50. Replicate thrice (n=3) with SEM <10% .

Methodological Notes

  • Synthetic reproducibility : Ensure anhydrous conditions for chlorination steps to avoid hydrolysis .
  • Analytical cross-checks : Correlate SC-XRD data with ¹H/¹³C NMR (e.g., CH3 resonance at ~1.8 ppm for methyl groups) .
  • Safety : Use fume hoods when handling SOCl₂; neutralize waste with NaHCO3 .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole hydrochloride
Reactant of Route 2
3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole hydrochloride

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